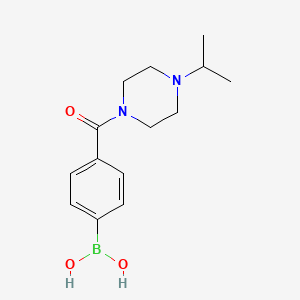
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperazine ring bearing an isopropyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-isopropylpiperazine, which can be synthesized by reacting isopropylamine with piperazine.
Coupling with Phenylboronic Acid: The piperazine derivative is then coupled with phenylboronic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like palladium(0) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Piperazines: Formed through nucleophilic substitution on the piperazine ring.
Scientific Research Applications
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. In biological systems, boronic acids can inhibit enzymes by interacting with active site residues, which is of interest in drug design.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the piperazine and isopropyl groups.
4-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid: Similar structure but with a methyl group instead of an isopropyl group on the piperazine ring.
4-(4-Butylpiperazine-1-carbonyl)phenylboronic Acid: Similar structure but with a butyl group instead of an isopropyl group on the piperazine ring.
Uniqueness
(4-(4-Isopropylpiperazine-1-carbonyl)phenyl)boronic acid is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may enhance its utility in specific applications, such as in the synthesis of more complex molecules or in drug design.
Properties
Molecular Formula |
C14H21BN2O3 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C14H21BN2O3/c1-11(2)16-7-9-17(10-8-16)14(18)12-3-5-13(6-4-12)15(19)20/h3-6,11,19-20H,7-10H2,1-2H3 |
InChI Key |
LAPLNOGWRYGCKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C)C)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
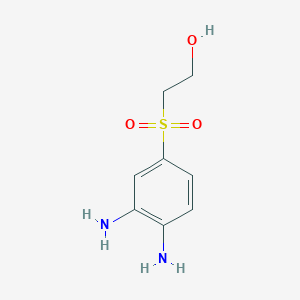
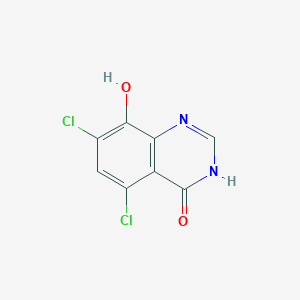


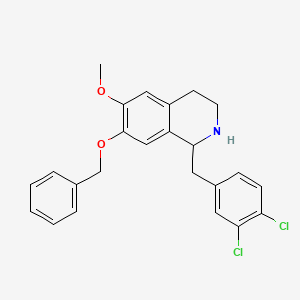
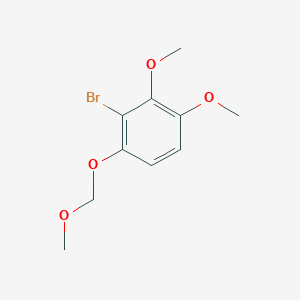
![2-[(Dimethylamino)(phenyl)methyl]cyclohexyl 4-(trifluoromethyl)benzoate hydrochloride](/img/structure/B8374845.png)
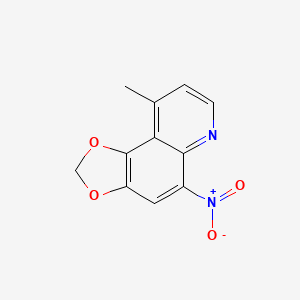
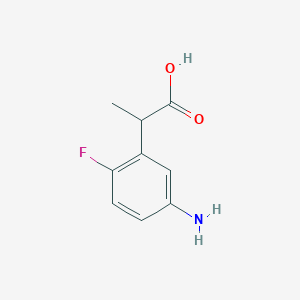
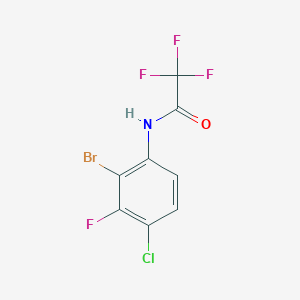
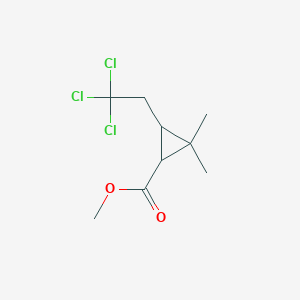
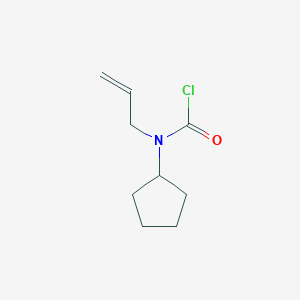
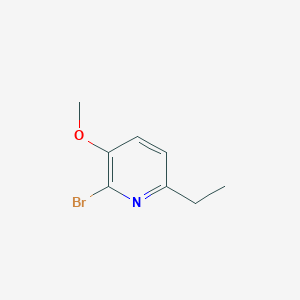
![[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol](/img/structure/B8374901.png)
